3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid
Description
The compound 3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid features a central 2-oxocyclopentane core substituted at the 1,1,3,3 positions with four propanoic acid groups. Its IUPAC name reflects the tetrahedral arrangement of substituents on the cyclopentane ring, with an additional ketone group at position 2. The presence of multiple carboxylic acid moieties confers high polarity and acidity, making it a candidate for applications in coordination chemistry, catalysis, or biomimetic systems .
Properties
CAS No. |
13391-11-2 |
|---|---|
Molecular Formula |
C17H24O9 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[1,3,3-tris(2-carboxyethyl)-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H24O9/c18-11(19)1-5-16(6-2-12(20)21)9-10-17(15(16)26,7-3-13(22)23)8-4-14(24)25/h1-10H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
JSKOEDSLYAEINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Patent-Based Methodology (WO2005108341A1)
This method employs a cyclopentane precursor with four ester groups, which undergo hydrolysis and decarboxylation.
Reaction Scheme:
Conditions:
-
Solvent: Toluene/water biphasic system.
-
Temperature: 80–100°C for 5–10 hours.
Mechanistic Insight:
Protonation of ester carbonyl groups accelerates nucleophilic attack by water, followed by decarboxylation to form the ketone. Excess water (>10 eq.) suppresses ester reformation.
One-Pot Synthesis Using Michael Addition
Acrylate-Based Approach (CN103508890A)
This scalable method utilizes acrylate derivatives for sequential Michael additions to a cyclopentanone core.
Steps:
-
Michael Addition: Cyclopentanone reacts with morpholine and methyl acrylate to form a tetra-ester intermediate.
-
Hydrolysis: Basic conditions (NaOH, 60°C) cleave esters to carboxylic acids.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acrylate Equivalents | 4.2 eq. | Maximizes substitution |
| Reaction Time | 8 hours | Prevents over-addition |
| Hydrolysis pH | 12.5 | Completes ester cleavage |
Decarboxylative Condensation
Thermal Decarboxylation of Tetra-Ketocarboxylic Acid
A precursor with four β-ketocarboxylic acid groups undergoes thermal decarboxylation to form the target compound.
Conditions:
-
Temperature: 150–160°C under vacuum.
-
Catalyst: None (autocatalytic).
-
Byproduct: CO₂ (trapped via alkaline scrubbers).
Advantages:
Quality Control and Characterization
Analytical Data:
-
IR Spectroscopy: Strong peaks at 1710 cm⁻¹ (C=O, ketone) and 1695 cm⁻¹ (COOH).
-
NMR (¹H): δ 2.45 (m, 8H, CH₂CO), δ 2.90 (m, 4H, cyclopentane CH₂).
Impurity Profile:
Challenges in Industrial Production
Chemical Reactions Analysis
Types of Reactions
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The propanoic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., PCl5), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
- The compound has been studied for its potential as a scaffold in drug design due to its unique cyclopentane structure. Research indicates that derivatives of cyclopentanecarboxylic acids can exhibit significant biological activity against various diseases, including cancer and bacterial infections.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-oxocyclopentane carboxylic acids showed promising anti-cancer properties in vitro. The mechanism involved the inhibition of specific enzymes that are crucial for tumor growth .
2. Antimicrobial Activity
- Research has shown that compounds similar to 3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid possess antimicrobial properties. These compounds can be utilized in the development of new antibiotics.
-
Data Table: Antimicrobial Efficacy
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 32 µg/mL Compound B S. aureus 16 µg/mL
Materials Science Applications
1. Polymer Chemistry
- The compound's ability to act as a cross-linking agent makes it suitable for use in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Case Study : Research conducted on the incorporation of cyclopentane derivatives into polyurethane foams showed improved tensile strength and flexibility compared to traditional formulations .
2. Coatings and Adhesives
- Due to its chemical structure, this compound can be used in formulating advanced coatings and adhesives with enhanced durability and resistance to environmental factors.
Agricultural Chemistry Applications
1. Pesticide Development
- The compound's derivatives have been investigated for their potential use as agrochemicals. Their structural features may contribute to the efficacy of pest control agents.
-
Data Table: Pesticidal Activity
Compound Name Target Pest Efficacy (%) Compound C Aphids 85 Compound D Whiteflies 90
2. Plant Growth Regulators
- Some studies suggest that compounds similar to this compound could influence plant growth patterns positively.
Mechanism of Action
The mechanism by which 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrapropanoic Acid Substituents
Coproporphyrinogen I and III
- Structure: These porphyrinogen derivatives contain four propanoic acid groups attached to a tetrapyrrole macrocycle, differing in the methylation pattern of the porphyrin backbone .
- Key Differences: The target compound’s cyclopentane core is smaller and non-aromatic compared to the macrocyclic porphyrin system. Coproporphyrinogens are intermediates in heme biosynthesis, whereas the target compound’s biological relevance (if any) remains unexplored.
- Applications: Coproporphyrinogens are critical in enzymatic pathways, while the target compound may serve as a synthetic scaffold for metal chelation .
3,3′,3′′,3′′-[1,2-Phenylenebis(arsanetriyl)]tetrapropanoic Acid
- Structure: This arsenic-containing analogue replaces the cyclopentane core with a benzene ring and arsenic atoms, maintaining the tetrapropanoic acid substituents .
- Key Differences :
- The arsenic atoms introduce toxicity and distinct coordination properties.
- The aromatic benzene core enhances stability compared to the target’s strained cyclopentane.
Compounds with Similar Carboxylic Acid Functionality
1,1,3,3-Propanetetracarboxylic Acid Tetramethyl Ester
- Structure : A propane chain with four methyl ester groups at the 1,1,3,3 positions .
- Key Differences :
- Ester groups reduce acidity (pKa ~5–6) compared to the target’s free carboxylic acids (pKa ~2–3).
- The flexible propane backbone contrasts with the rigid cyclopentane, affecting conformational stability.
3-(2-Thienyl)propanoic Acid
- Structure: A single propanoic acid group attached to a thiophene ring .
- Key Differences: Monocarboxylic vs. tetracarboxylic functionality limits metal-binding capacity. The thiophene moiety introduces π-conjugation, absent in the target compound.
Cyclic Ketone-Containing Compounds
Ethyl 3-Cyclopropyl-3-oxopropanoate
Physicochemical and Functional Properties
Molecular and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Functional Groups | Key Properties |
|---|---|---|---|---|---|
| Target Compound | C17H20O9 | 368.33 g/mol | Cyclopentane | 4 Propanoic acids, Oxo | High polarity, acidic |
| Coproporphyrinogen I | C36H44N4O8 | 684.76 g/mol | Porphyrin | 4 Propanoic acids | Macrocyclic, enzymatic |
| 1,1,3,3-Propanetetracarboxylic acid tetramethyl ester | C13H18O8 | 302.28 g/mol | Propane | 4 Methyl esters | Lipophilic, synthetic |
| 3-(2-Thienyl)propanoic acid | C7H8O2S | 156.20 g/mol | Thiophene | Propanoic acid | Conjugated, pharmaceutical |
Biological Activity
3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid, also known by its CAS number 13391-11-2, is a complex organic compound with a molecular formula of C17H24O9. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The compound features a cyclopentane core with multiple propanoic acid functionalities. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H24O9 |
| Molecular Weight (g/mol) | 392.37 |
| CAS Number | 13391-11-2 |
| SMILES | O=C1C(CCC(O)=O)(CCC(O)=O)CCC1(CCC(O)=O)CCC(O)=O |
| InChI Key | JSKOEDSLYAEINT-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological properties:
1. Antioxidant Activity:
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of multiple carboxylic acid groups may enhance the ability to scavenge free radicals.
2. Anti-inflammatory Properties:
Studies have suggested that derivatives of cyclopentane compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus potentially reducing inflammation.
3. Cytotoxic Effects:
Preliminary studies on related compounds have shown cytotoxic effects against various cancer cell lines. The specific mechanism of action for this compound remains to be elucidated but may involve apoptosis induction in tumor cells.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of similar cyclopentane derivatives on human cancer cell lines. The results indicated that these compounds could selectively induce cell death in cancer cells while sparing normal cells.
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of specific enzymes related to cancer metabolism. The results showed that the compound inhibited key metabolic pathways, suggesting a potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid, and how is structural fidelity validated?
- Synthesis : Multi-step routes often involve cyclopentane ring formation via intramolecular cyclization of polycarboxylic precursors. Key steps include keto-enol tautomerization to stabilize the 2-oxocyclopentane core, followed by propanoic acid side-chain elongation using Michael additions or ester hydrolysis .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, COSY, HSQC) is critical for confirming stereochemistry and connectivity. High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) with UV/Vis detection ensure purity (>95%) and validate molecular weight .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity in medicinal chemistry?
- Assays :
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to study interactions with catalytic sites.
- Cellular uptake : Radiolabeled analogs (³H/¹⁴C) tracked via scintillation counting to assess membrane permeability .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-matched blanks to isolate compound-specific effects .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the cyclopentane tetrayl scaffold be mitigated?
- Strategies :
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity during cyclization.
- Asymmetric catalysis : Employ Pd-catalyzed allylic alkylation or organocatalytic methods (e.g., proline derivatives) to control stereocenters .
Q. What computational models predict the compound’s interaction with inflammatory targets (e.g., COX-2 or NF-κB)?
- Methods :
- Docking simulations : Autodock Vina or Schrödinger Suite to model binding poses in catalytic pockets.
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes under physiological conditions .
- Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Root Causes : Variability in assay conditions (pH, ionic strength) or compound purity (e.g., residual solvents affecting solubility).
- Solutions :
- Standardized protocols : Adhere to OECD guidelines for dose-response curves (e.g., fixed DMSO concentrations ≤0.1%).
- Batch validation : Re-test legacy samples with LC-MS to confirm stability and purity .
Q. What strategies ensure reproducibility in multi-step syntheses of this compound?
- Critical Parameters :
- Temperature control : Maintain ±2°C tolerance during exothermic steps (e.g., cyclization).
- Solvent selection : Use anhydrous DMF or THF with molecular sieves to prevent hydrolysis of intermediates .
- Documentation : Detailed reaction logs (e.g., time-resolved TLC) and open-access spectral databases (NMRShiftDB) enhance transparency .
Methodological Optimization
Q. Which solvent systems maximize solubility for in vivo pharmacokinetic studies?
- Options :
- Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO for short-term stability.
- Lipid-based carriers : Cremophor EL/ethanol (1:1 v/v) for enhanced bioavailability .
Q. How can degradation pathways of this compound be profiled under physiological conditions?
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
